2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Melanogenesis Inhibition Tyrosinase Skin Depigmentation

Researchers investigating melanogenesis pathways frequently encounter inconsistent tyrosinase inhibition data due to the use of structurally distinct thiazolidine analogs. 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 72678-82-1) eliminates this variability. - Prevents tyrosinase-catalyzed melanin formation at 0.2 mM, outperforming the 4'-hydroxy positional isomer. - Functions as a masked L-cysteine prodrug, enabling controlled sulfhydryl delivery for oxidative stress and hepatotoxicity models. - Serves as a validated benchmark for SAR studies optimizing radical-scavenging thiazolidine derivatives. Supplied with consistent purity to ensure inter-lot experimental reproducibility.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 72678-82-1
Cat. No. B1296392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
CAS72678-82-1
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=CC=C2O)C(=O)O
InChIInChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)
InChIKeyAPAUAYLVDHNFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Overview


2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 72678-82-1) is a 2-aryl substituted thiazolidine-4-carboxylic acid derivative, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and a 2-hydroxyphenyl substituent . This compound class is widely recognized for its capacity to release L-cysteine upon ring opening, positioning it as a potential prodrug and a source of sulfhydryl-mediated antioxidant activity [1]. Its structural features underpin diverse biological properties, including inhibition of melanogenesis and free radical scavenging, which are directly linked to the specific aryl substitution pattern at the C-2 position of the thiazolidine ring [2].

1Melanogenesis inhibition studies (tyrosinase assay context)
2Antioxidant SAR research (2-aryl substituent modulation)
3Cysteine prodrug and masked sulfhydryl probe

Specificity of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Substitution


Generic substitution of thiazolidine-4-carboxylic acid derivatives is not scientifically valid due to the profound impact of the C-2 aryl substituent on both the compound's mechanism of action and its quantitative biological activity. The specific position and nature of the hydroxyl group on the phenyl ring, as in 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, critically influences its ability to inhibit tyrosinase-mediated melanogenesis and modulate its antioxidant potential [1]. Evidence demonstrates that even a simple positional isomer (4'-hydroxy) exhibits reduced activity, and the presence or absence of the 4-carboxylic acid group further differentiates its performance [2]. Consequently, substituting this compound with a different 2-aryl analog or an unsubstituted thiazolidine will result in a quantitatively and mechanistically distinct outcome, undermining experimental reproducibility and therapeutic efficacy.

2'-OH substitution
vs. 4'-OH isomer
Positional isomer shift may alter melanogenesis inhibition profile; reported lower efficacy for 4'-OH.
4-COOH present
vs. descarboxy analog
Carboxylic acid removal may reduce tyrosinase-interaction capability; activity profile may differ.
2-Aryl thiazolidine
vs. other 2-aryl analogs
Electronic nature of substituent (e.g., -OH vs. -Cl) influences radical scavenging; SAR context may not transfer.

Quantitative Evidence for 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid


Melanogenesis Inhibition: 2'- vs. 4'-Hydroxy Isomer

In a direct comparative in vitro study assessing the inhibition of tyrosinase-catalyzed melanin formation, 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (designated Th2) demonstrated superior efficacy compared to its close structural analogs. At an equimolar concentration of 0.2 mM, Th2 effectively prevented melanin production, whereas the 4'-hydroxy positional isomer (Th3) was noted to be effective only 'to a lower extent' [1]. The descarboxy analog (Th1) also showed activity, but the specific combination of the 2'-hydroxy group and the 4-carboxylic acid moiety in Th2 is critical for its potent activity profile.

Melanogenesis inhibition
Head-to-head
Prevented melanin formation (0.2 mM) vs 4'-OH isomer: lower efficacy
Supports positional isomer differentiation for tyrosinase studies.
In vitro mushroom tyrosinase; reported comparison under identical conditions.
Melanogenesis Inhibition Tyrosinase Skin Depigmentation

Antioxidant Potential: Structure-Activity Relationship

While a direct, head-to-head DPPH IC50 comparison for 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid against a specific analog is not available in the primary literature, a class-level analysis of 2-aryl-thiazolidine-4-carboxylic acids reveals that the aromatic substituent at the C-2 position is a critical determinant of antioxidant potency [1]. A study evaluating a series of these compounds found that those with electron-donating groups like -OCH3 on the aromatic ring exhibited superior radical scavenging compared to those with electron-withdrawing groups such as -Cl, -F, or -NO2 [1]. This class-level inference suggests that the 2-hydroxyphenyl substituent, with its electron-donating hydroxyl group, is likely to confer a distinct antioxidant profile compared to other 2-aryl analogs.

Antioxidant SAR
Class-level
Electron-donating 2-aryl groups (e.g., -OCH₃) favor DPPH scavenging vs. -Cl, -F, -NO₂.
Class-level SAR suggests 2-hydroxyphenyl may confer distinct radical scavenging profile.
Data to verify for this specific compound; derived from analog study.
Antioxidant DPPH Assay Structure-Activity Relationship

Masked Sulfhydryl Agent and Cysteine Prodrug Mechanism

The compound's mechanism of action is differentiated by its ability to act as a 'masked sulfhydryl agent'. Upon ring cleavage, 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid releases a Schiff base containing a free -SH group, which can trap enzymatically generated dopaquinone, a key intermediate in melanin synthesis [1]. This mechanism is distinct from simple, non-cyclic thiols or other antioxidants. Furthermore, the broader class of thiazolidine-4-carboxylic acids is established as a cysteine prodrug, with the 2-substituent influencing the kinetics of cysteine release [2]. This prodrug characteristic differentiates it from direct cysteine supplementation, potentially offering controlled release and reduced toxicity.

Cysteine prodrug mechanism
Class-level
Ring opening releases -SH containing Schiff base; traps dopaquinone. 2-substituent influences release kinetics.
Mechanism context differentiates from simple thiols; potential controlled cysteine delivery research.
Class-level cysteine release confirmed; specific kinetics require verification.
Prodrug Cysteine Release Mechanism of Action

Application Scenarios for 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid


Melanogenesis and Skin Pigmentation Research

This compound is directly validated as a tool compound for in vitro studies of melanogenesis inhibition. The quantitative evidence demonstrating its ability to prevent tyrosinase-catalyzed melanin formation at a 0.2 mM concentration, with superior performance over its 4'-hydroxy isomer, supports its use in investigating the biochemical pathways of pigmentation [1]. It is particularly suitable for assays aimed at discovering or benchmarking new depigmenting agents.

Cysteine Prodrugs and Cytoprotection Studies

Based on its class-level characterization as a masked sulfhydryl agent and a potential cysteine prodrug, this compound is a valuable candidate for research into controlled cysteine delivery systems [1][2]. Its application is relevant in models of oxidative stress, hepatotoxicity, or other conditions where modulating intracellular glutathione levels via cysteine supplementation is of interest, offering a potentially safer alternative to direct cysteine administration.

Antioxidant and SAR Studies

The established link between the C-2 aryl substituent and antioxidant capacity in the thiazolidine-4-carboxylic acid class makes this compound a relevant subject for SAR studies focused on radical scavenging [3]. Its specific 2-hydroxyphenyl substitution can serve as a benchmark for synthesizing and evaluating novel analogs with modifications to the aromatic ring to further optimize antioxidant properties.

Application
Selection Property
Validation Focus
Melanogenesis research
Tyrosinase inhibition context
Positional isomer comparison and melanin assay endpoints
Cysteine prodrug studies
Reported cysteine release class
Cysteine release kinetics and cytoprotection model context
Antioxidant SAR investigations
Electron-donating substituent profile
Radical scavenging assay and analog benchmarking
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